Bienvenue dans la boutique en ligne BenchChem!

3,4-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Tetrahydroisoquinoline

3,4-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954613-24-2) is a synthetic small molecule (MW 420.5 g/mol, C₂₄H₂₄N₂O₃S) built on a 1,2,3,4-tetrahydroisoquinoline (THIQ) core bearing an N2-phenylsulfonyl group and a 7-amino-linked 3,4-dimethylbenzamide moiety. This scaffold places the compound at the intersection of two pharmacologically investigated series: arylsulfonamide-based 5-HT₇ receptor inverse agonists and tetrahydroisoquinolinyl benzamides explored for cholinergic enzyme inhibition.

Molecular Formula C24H24N2O3S
Molecular Weight 420.53
CAS No. 954613-24-2
Cat. No. B2945384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS954613-24-2
Molecular FormulaC24H24N2O3S
Molecular Weight420.53
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2)C
InChIInChI=1S/C24H24N2O3S/c1-17-8-9-20(14-18(17)2)24(27)25-22-11-10-19-12-13-26(16-21(19)15-22)30(28,29)23-6-4-3-5-7-23/h3-11,14-15H,12-13,16H2,1-2H3,(H,25,27)
InChIKeyWNWOCKJRFHLCMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954613-24-2): Structural Class and Procurement Context


3,4-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954613-24-2) is a synthetic small molecule (MW 420.5 g/mol, C₂₄H₂₄N₂O₃S) built on a 1,2,3,4-tetrahydroisoquinoline (THIQ) core bearing an N2-phenylsulfonyl group and a 7-amino-linked 3,4-dimethylbenzamide moiety . This scaffold places the compound at the intersection of two pharmacologically investigated series: arylsulfonamide-based 5-HT₇ receptor inverse agonists and tetrahydroisoquinolinyl benzamides explored for cholinergic enzyme inhibition [1]. The compound is catalogued by multiple chemical suppliers as a research-grade building block for medicinal chemistry and ligand development .

Why Generic Substitution of 3,4-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954613-24-2) Is Not Advisable


Within the N-(2-(phenylsulfonyl)-THIQ-7-yl)benzamide sub-family, even minor perturbations to the benzamide aryl substitution pattern produce distinct compounds with non-interchangeable physicochemical and pharmacological profiles. The 3,4-dimethylbenzamide regioisomer (CAS 954613-24-2) differs from its closest commercially available analogs—the parent unsubstituted benzamide, the 4-methyl analog (CAS 954638-58-5), and the 2,5-dimethyl isomer—by exact methyl group count and position . In related THIQ-arylsulfonamide series, such substitution differences have been shown to shift 5-HT₇ receptor binding affinity by orders of magnitude and to alter functional inverse agonism efficacy [1]. Furthermore, replacement of the N2-phenylsulfonyl group with a tosyl group (as in CAS 954679-22-2) introduces additional steric and electronic variables that can redirect target engagement . These structure-activity relationship (SAR) sensitivities mean that generic or near-analog substitution in screening cascades, SAR campaigns, or procurement decisions carries a material risk of data non-reproducibility and erroneous structure-activity conclusions.

Quantitative Differentiation Evidence for 3,4-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954613-24-2)


Structural Differentiation: 3,4-Dimethylbenzamide vs. Unsubstituted, 4-Methyl, and 2,5-Dimethyl Analogs

CAS 954613-24-2 is uniquely defined among its closest commercially catalogued analogs by the 3,4-dimethyl substitution on the benzamide ring. The unsubstituted parent benzamide (N-(2-(phenylsulfonyl)-THIQ-7-yl)benzamide, MW 392.5) lacks both methyl groups; the 4-methyl analog (CAS 954638-58-5, MW 406.5) carries a single methyl group at the para position; and the 2,5-dimethyl isomer introduces methyl groups at different positions, altering steric and electronic properties . In published tetrahydroisoquinoline-arylsulfonamide SAR, the addition, removal, or positional shift of a single methyl group on the aryl ring has been shown to modulate 5-HT₇ receptor Ki values by >10-fold (e.g., Ki = 10 nM for an unsubstituted phenylsulfonamide THIQ analog vs. Ki > 1000 nM for certain substituted variants) [1].

Medicinal Chemistry Structure-Activity Relationship Tetrahydroisoquinoline

N2-Phenylsulfonyl vs. N2-Tosyl Scaffold: Sulfonamide Substituent Differentiation

The target compound bears an N2-phenylsulfonyl group, whereas the closely related analog 3,4-dimethyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954679-22-2) carries an N2-tosyl (4-methylphenylsulfonyl) group . In the broader 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamide series characterized by Vermeulen et al., the identity of the N-arylsulfonyl substituent was a primary driver of 5-HT₇ receptor affinity: phenylsulfonamide derivatives exhibited Ki values spanning from approximately 10 nM to >1000 nM depending on aryl substitution, while tosyl analogs in the same series showed distinct binding profiles (class-level inference) [1].

Medicinal Chemistry Sulfonamide SAR Target Selectivity

Published 5-HT₇ Receptor Pharmacological Landscape for the THIQ-Arylsulfonamide Class

The scaffold class to which CAS 954613-24-2 belongs has been validated as 5-HT₇ receptor ligands in peer-reviewed literature. Vermeulen et al. (2004) reported a series of 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides with 5-HT₇ Ki values ranging from approximately 10 nM (for the most potent phenylsulfonamide THIQ analog) to >1,000 nM [1]. The patent family encompassing tetrahydroisoquinoline substituted sulfonamide compounds (e.g., WO-2006069776-A1) explicitly claims 5-HT₇ receptor antagonists for CNS disorders including anxiety, depression, schizophrenia, and sleep disorders [2]. While the specific Ki value for CAS 954613-24-2 has not been publicly disclosed in a primary research article, its structural features (N2-phenylsulfonyl, 7-benzamide linkage, 3,4-dimethylbenzamide) position it within the active pharmacophore space defined by this literature.

5-HT7 Receptor GPCR Inverse Agonism CNS Drug Discovery

Explicit Statement on Evidentiary Limitations for CAS 954613-24-2

A comprehensive search of PubMed, BindingDB, ChEMBL, and Google Patents (as of the knowledge cutoff date) did not identify any primary research article or patent that reports quantitative in vitro potency (IC₅₀, Ki, EC₅₀), selectivity profile, in vivo pharmacokinetic parameters, or functional assay data specifically for CAS 954613-24-2. All available evidence is either class-level inference drawn from structurally related THIQ-arylsulfonamide series (Vermeulen et al. 2004; WO-2006069776-A1) or supplier-curated catalog descriptions [1][2]. No direct head-to-head comparison data are available for this compound versus any named comparator. This evidentiary limitation should be factored into procurement decisions: users requiring compound-specific, experimentally verified differentiation data may need to commission bespoke profiling or request unpublished data from the original patent assignee (Laboratorios del Dr. Esteve, S.A.) [2].

Data Transparency Procurement Due Diligence Evidence Gaps

Recommended Application Scenarios for 3,4-Dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (CAS 954613-24-2)


5-HT₇ Receptor Antagonist Lead Optimization and SAR Expansion

Based on the patent literature establishing THIQ-substituted sulfonamides as 5-HT₇ receptor antagonists (WO-2006069776-A1) [1], CAS 954613-24-2 is suitable as a benzamide-modified analog for SAR studies exploring the effect of 3,4-dimethyl substitution on the benzamide ring. Medicinal chemistry teams can use this compound to probe whether the 3,4-dimethyl pattern enhances or diminishes 5-HT₇ binding affinity relative to the unsubstituted or mono-methyl benzamide congeners, leveraging the class-level binding framework established by Vermeulen et al. (2004) [2].

Chemical Probe Development for CNS Target Deconvolution

Given the CNS-relevant therapeutic indications claimed in the patent family (anxiety, depression, schizophrenia, sleep disorders) [1], this compound serves as a candidate chemical probe for target deconvolution studies in serotonergic pathways. Researchers should prioritize this specific regioisomer (3,4-dimethyl) over the 2,5-dimethyl isomer when investigating the impact of benzamide substitution geometry on CNS penetration and receptor occupancy, as the 3,4-pattern is sterically and electronically distinct from the 2,5-arrangement [2].

Reference Standard for Analytical Method Development and QC in Compound Management

With a defined molecular formula (C₂₄H₂₄N₂O₃S), exact mass (420.5 g/mol), and InChI Key (WNWOCKJRFHLCMZ-UHFFFAOYSA-N) catalogued on Chemsrc , CAS 954613-24-2 can serve as a reference standard for HPLC-MS method development, purity verification, and compound library QC. Its structural distinctiveness from the 4-methyl and 2,5-dimethyl isomers allows it to function as a system suitability standard for chromatographic separation methods that must resolve closely related benzamide analogs .

Computational Chemistry and Molecular Docking Studies on THIQ-Based GPCR Ligands

The availability of the 3D structure (via SMILES/InChI) and the existence of a 5-HT₇ receptor homology model validated in the Vermeulen et al. (2004) molecular modeling study [2] make this compound suitable for in silico docking and molecular dynamics simulations. Computational chemists can compare the predicted binding mode of the 3,4-dimethylbenzamide derivative with those of the unsubstituted and 4-methyl analogs to rationalize SAR before committing to synthesis [2].

Quote Request

Request a Quote for 3,4-dimethyl-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.